
Gabazine
Übersicht
Beschreibung
Gabazin, auch bekannt als SR-95531, ist ein potenter kompetitiver Antagonist von Gamma-Aminobuttersäure Typ A (GABA_A)-Rezeptoren. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den inhibitorischen Neurotransmitter GABA zu untersuchen. Gabazin bindet an die GABA-Erkennungsstelle des Rezeptor-Kanal-Komplexes und wirkt als allosterischer Inhibitor der Kanalöffnung, wodurch die GABA-vermittelte synaptische Inhibition durch Hemmung des Chloridflusses über die Zellmembran reduziert wird .
Vorbereitungsmethoden
Die Synthese von Gabazin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyridazinstruktur. Die synthetische Route beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyridazinkernes: Die Kernstruktur wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert.
Funktionalisierung: Der Pyridazinkern wird dann mit verschiedenen Substituenten funktionalisiert, darunter eine Carboxypropylgruppe und eine Methoxyphenylgruppe.
Schluss Schritte:
Analyse Chemischer Reaktionen
Gabazin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Gabazin kann aufgrund des Vorhandenseins reaktiver Stellen am Pyridazinring an nucleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig untersucht werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen starke Säuren, Basen und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Gabazine is widely used in neuropharmacological studies to explore the dynamics of GABAergic inhibition:
- Auditory Cortex Studies : In a study investigating the auditory cortex's response to stimuli, this compound was applied iontophoretically to assess its effects on local field potentials. The results indicated that this compound selectively blocked GABA-mediated inhibition without affecting other neuronal activities, highlighting its utility in isolating specific neuronal responses .
- Cardiac Vagal Neurons : this compound's application in cardiac vagal neurons demonstrated its ability to selectively block GABAergic inhibitory postsynaptic currents without altering the resting membrane potential or firing frequency of these neurons. This suggests its potential for studying GABAergic modulation in autonomic control .
Behavioral Studies
This compound has been employed in behavioral studies to assess its impact on anxiety and seizure models:
- Anxiety Models : In animal models, this compound has been shown to induce anxiolytic-like effects by reducing GABAergic inhibition in specific brain regions. This application is crucial for understanding anxiety disorders and developing potential therapeutic interventions.
- Seizure Research : this compound's role in seizure models has been significant. By blocking GABA receptors, researchers can simulate hyperexcitability conditions that are characteristic of epilepsy, allowing for the evaluation of anticonvulsant drugs and therapies .
Table 1: Summary of this compound Applications in Research
Emerging Perspectives
Recent studies have explored this compound's role in understanding synaptic plasticity and cognitive processes:
- Hippocampal Activity : this compound has been shown to significantly reduce sharp wave-ripple events in the hippocampus, which are associated with memory consolidation and cognitive function. This suggests its potential as a tool for studying memory-related processes .
- Neurodevelopmental Disorders : Research involving this compound has also focused on neurodevelopmental disorders by examining how altered GABAergic signaling contributes to conditions like autism spectrum disorder and schizophrenia. By manipulating GABA levels with this compound, researchers can better understand these complex disorders .
Wirkmechanismus
Gabazine exerts its effects by binding to the GABA recognition site on the GABA_A receptor-channel complex. This binding inhibits the opening of the chloride channel, reducing the influx of chloride ions into the neuron. As a result, this compound decreases GABA-mediated synaptic inhibition and prevents neuronal hyperpolarization . The compound is particularly effective at blocking phasic (synaptic) inhibition, while tonic (extrasynaptic) inhibition is relatively insensitive to this compound .
Vergleich Mit ähnlichen Verbindungen
Gabazin wird häufig mit anderen GABA_A-Rezeptor-Antagonisten wie Bicucullin und Picrotoxin verglichen. Hier sind einige wichtige Vergleichspunkte:
Bicucullin: Wie Gabazin ist Bicucullin ein kompetitiver Antagonist von GABA_A-Rezeptoren.
Picrotoxin: Picrotoxin ist ein nicht-kompetitiver Antagonist, der am Chloridkanal von GABA_A-Rezeptoren wirkt.
Diese Vergleiche unterstreichen die einzigartigen Eigenschaften von Gabazin, insbesondere seine Potenz und Spezifität für GABA_A-Rezeptoren.
Biologische Aktivität
Gabazine, also known as SR-95531, is a selective antagonist of the GABA receptor, primarily known for its role in modulating inhibitory neurotransmission in the central nervous system. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound exerts its effects by binding to the GABA receptor at the orthosteric site, thereby inhibiting the receptor's activity. This inhibition leads to a decrease in the influx of chloride ions, which normally results in hyperpolarization of neurons. The resulting disinhibition can enhance neuronal excitability and has been shown to influence various neural processes.
Key Findings
- Increased Neuronal Activity : Research indicates that this compound application can significantly stimulate neuronal activity in primary hippocampal neurons. For example, one study reported that this compound increased neuronal activity by up to 300% in the visual cortex, demonstrating its potent disinhibitory effects .
- Impact on Gene Expression : this compound has been shown to affect gene expression related to neuroprotection and synaptic plasticity. In a study involving amyloid β-oligomers (AβOs), this compound treatment led to increased mRNA levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and ryanodine receptor type-2 (RyR2), although AβOs inhibited these increases .
- Allosteric Inhibition : this compound acts as an allosteric inhibitor, affecting the GABA receptor's response to other ligands such as pentobarbital and alphaxalone. Its IC50 values for blocking GABA-induced currents are reported around 0.2 µM, indicating high potency .
Case Study 1: this compound in Visual Cortex Studies
In experiments conducted on cat primary visual cortex (V1), this compound was applied via local iontophoresis. The results showed a significant increase in responsiveness without affecting contrast sensitivity or cross-orientation suppression, suggesting that GABA inhibition plays a crucial role in sensory processing .
Case Study 2: Effects on Hippocampal Neurons
In another study focusing on hippocampal neurons exposed to AβOs, this compound treatment resulted in oscillatory calcium levels that were initially induced by AβOs but did not persist after prolonged exposure. This highlights this compound's potential role in modulating calcium signaling pathways critical for learning and memory processes .
Data Tables
Structural Insights
Recent studies have provided structural insights into this compound's interaction with the GABA receptor. Docking simulations indicate that this compound forms hydrogen bonds with key residues within the receptor's binding site, influencing its pharmacological profile . The binding interactions suggest potential pathways for designing new pharmacological agents targeting similar mechanisms.
Eigenschaften
IUPAC Name |
4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVGNKYJVGNLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276043 | |
Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105538-73-6 | |
Record name | Gabazine free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105538736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABAZINE FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L45297DIU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gabazine exert its inhibitory effect on GABAA receptors?
A1: this compound acts as a competitive antagonist by binding to the GABAA receptor at the GABA binding site, preventing GABA from binding and activating the receptor. [, , , , , ] This blockade of GABAA receptors leads to a reduction in inhibitory neurotransmission within the central nervous system.
Q2: How does this compound's action differ from that of picrotoxin, another GABAA receptor antagonist?
A2: While both are GABAA receptor antagonists, they exhibit distinct pharmacological profiles. This compound selectively blocks phasic GABAergic currents mediated by synaptic GABAA receptors, particularly those involved in postsynaptic mechanisms. [, , , , , ] In contrast, picrotoxin inhibits both phasic and tonic GABAergic currents, the latter being mediated by extrasynaptic GABAA receptors. [, , , ]
Q3: What is the significance of this compound's selectivity for phasic GABAA receptors?
A3: this compound's selectivity for phasic GABAA receptors makes it a valuable tool for dissecting the specific contributions of phasic versus tonic GABAergic inhibition in neuronal circuits. [, , , , ] This selectivity allows researchers to examine the role of synaptic GABAA receptor function without disrupting the ongoing tonic inhibition, which is important for maintaining neuronal excitability and network stability.
Q4: What are the implications of this compound's inability to block tonic GABAergic currents?
A4: This feature highlights the existence of pharmacologically distinct GABAA receptor subtypes mediating phasic and tonic inhibition. [, , , , ] This discovery has fueled research into understanding the unique roles of these different GABAA receptor subtypes in various physiological and pathological processes.
Q5: Does this compound interact with other neurotransmitter systems in the brain?
A5: While this compound is considered a specific GABAA receptor antagonist, some studies suggest potential interactions with other neurotransmitter systems. For instance, research on the inferior olive indicates that the behavioral effects of glutamate antagonism can be counterbalanced by reducing GABA-mediated inhibition with this compound. [] This finding suggests a complex interplay between GABAergic and glutamatergic systems, which may be further influenced by the experimental conditions and brain regions under investigation.
Q6: What is the impact of GABAA receptor blockade by this compound on neuronal activity?
A6: Blocking GABAA receptors with this compound reduces inhibitory input to neurons. [, , , , , ] This disinhibition can lead to increased neuronal firing, synchronization of neuronal activity, and potentially seizures, depending on the brain region and dosage used.
Q7: How is this compound used to study sensory processing in the brain?
A7: Studies investigating auditory processing in the gerbil auditory cortex used microiontophoretic application of this compound to demonstrate that GABAA-mediated inhibition is crucial for processing fast temporal modulations of sound envelopes. [] This research highlights the role of GABAergic inhibition in shaping the temporal fidelity of sensory information processing in the brain.
Q8: What insights has this compound provided into the role of the nucleus tractus solitarius (NTS) in cardiovascular regulation?
A8: Research on the NTS has utilized this compound to demonstrate the importance of GABAergic inhibition in modulating heart rate and sympathetic nerve activity. [, ] Specifically, studies have shown that the magnitude of this compound-induced bradycardia is pressure-dependent in normotensive rats, suggesting a role for GABAergic mechanisms in mediating baroreflex control of heart rate.
Q9: How has this compound contributed to our understanding of the role of GABA in the hypothalamic arcuate nucleus (ARCN)?
A9: Studies using this compound microinjections in the ARCN have revealed the presence of tonic GABAergic activity that plays a role in modulating blood pressure control. [] In spontaneously hypertensive rats, attenuated GABAergic activity in the ARCN has been linked to impaired baroreflex function and elevated blood pressure.
Q10: How can this compound be used to study the development of the nervous system?
A10: Research utilizing this compound in neonatal rats has revealed a developmental switch in the GABAergic control of spinal reflexes. [] While this compound decreases pain thresholds in adult rats, it paradoxically increases pain thresholds in neonates. This finding highlights the dynamic nature of GABAergic signaling during development and its evolving role in pain processing.
Q11: Can this compound be used to investigate the role of specific GABAA receptor subtypes?
A11: While this compound itself lacks subtype selectivity, it can be used in combination with other pharmacological agents or genetic manipulations to target specific GABAA receptor subtypes. [, , , , ] This approach has been instrumental in dissecting the distinct roles of various GABAA receptor subtypes in different brain regions and physiological functions.
Q12: What are the limitations of using this compound in research?
A12: It is crucial to be aware of the potential for off-target effects and the influence of experimental conditions when interpreting research findings using this compound. [, ] Furthermore, while this compound has been instrumental in elucidating many aspects of GABAA receptor function, its use in clinical settings is limited due to its potential to induce seizures and other side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.